molecular formula C15H14O3 B1296577 Methyl 4-benzyloxybenzoate CAS No. 32122-11-5

Methyl 4-benzyloxybenzoate

Cat. No.: B1296577
CAS No.: 32122-11-5
M. Wt: 242.27 g/mol
InChI Key: ZLLQTDQOTFCCDF-UHFFFAOYSA-N
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Description

Methyl 4-benzyloxybenzoate is an organic compound with the chemical formula C15H14O3This compound is a colorless to yellowish liquid with a sweet, fruity flavor . It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Methyl 4-benzyloxybenzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-hydroxybenzoate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like N,N-dimethylformamide at room temperature . The reaction conditions and reagents used in this synthesis are crucial for obtaining a high yield of the desired product.

Chemical Reactions Analysis

Methyl 4-benzyloxybenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 4-benzyloxybenzoic acid .

Mechanism of Action

The mechanism of action of methyl 4-benzyloxybenzoate involves its participation in glycerolipid metabolism. It behaves as a fatty acid and is incorporated into triglycerides, where one fatty acid moiety is substituted by the acid of this compound . This incorporation affects the normal processes of lipid metabolism and can lead to the production of abnormal metabolites.

Comparison with Similar Compounds

Methyl 4-benzyloxybenzoate can be compared with other similar compounds such as ethyl 4-benzyloxybenzoate and 4-benzyloxybenzoic acid. While these compounds share similar chemical structures, they differ in their specific functional groups and properties. For example, ethyl 4-benzyloxybenzoate has an ethyl ester group instead of a methyl ester group, which can affect its reactivity and applications . Similarly, 4-benzyloxybenzoic acid has a carboxylic acid group instead of an ester group, which can influence its solubility and chemical behavior .

Conclusion

This compound is a versatile compound with various applications in scientific research and industry Its unique chemical properties and reactivity make it valuable for studies in chemistry, biology, and medicine

Properties

IUPAC Name

methyl 4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLQTDQOTFCCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90306003
Record name Methyl 4-benzyloxybenzoate
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32122-11-5
Record name 32122-11-5
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Record name Methyl 4-benzyloxybenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(benzyloxy)benzoate
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Synthesis routes and methods I

Procedure details

The title compound (26.6 g, 110%) was prepared from methyl 4-hydroxybenzoate (15.2 g, 125 mmol) utilising sodium hydride as base, in a similar manner to Intermediate 76. 1H NMR (CDCl3) δ 8.00 (2H, d, J 8.9 Hz), 7.82-7.73 (5H, br m), 6.99 (2H, d, J 8.9 Hz), 5.12 (2H, s) and 3.89 (3H, s). MS (ES) m/e 243 [M+H]+.
Quantity
15.2 g
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reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
Name
Intermediate 76
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0 (± 1) mol
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Yield
110%

Synthesis routes and methods II

Procedure details

To a solution of 75 g of methyl 4-hydroxybenzoate in 700 ml THF at 22° C. were added 19.7 g of a 60% dispersion of sodium hydride in mineral oil. After the mixture was stirred for 90 minutes, 84.3 g of benzyl bromide was added dropwise. The reaction was heated at reflux for 18 hours, cooled to room temperature and 50 ml methanol was added. The mixture was evaporated and the resulting residue extracted with three portions of ethyl acetate. The combined organic extracts were washed with water and brine, dried over magnesium sulfate and evaporated to a solid. Recrystallization from cold methanol gave 28.7 g of the title compound: 300 MHz 1H NMR (CDCl3) δ3.96 (s, 3 H), 5.19 (s, 2 H), 7.05 (d, J=9 Hz, 2 H), 7.42 (s, 5 H), 8.05 (d, J=9 Hz, 2 H).
Quantity
75 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Name
Quantity
700 mL
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solvent
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84.3 g
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reactant
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Quantity
50 mL
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reactant
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Synthesis routes and methods III

Procedure details

A mixture of methyl 4-hydroxy-benzoate (10.0 g, 0.066 mol) and potassium carbonate (12 g, 0.086 mol), were taken in acetone (50 ml) and heated at 50° C. for 1 hour. To the reaction mixture benzyl bromide (8.2 ml, 0.072 mol) was added. The mixture was heated at 80° C. for 5 hours. The mixture was cooled to room temperature and filtered through sintered funnel, washed with acetone. Solvent was removed to obtain pure 4-benzyloxy-benzoic acid methyl ester as white solid (16 g, 100%).
Quantity
10 g
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reactant
Reaction Step One
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12 g
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reactant
Reaction Step One
Quantity
8.2 mL
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reactant
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Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 15.2 g of methyl-4-hydroxybenzoate (100 mmol) in 125 mL of N,N-dimethylformamide was added under stirring 33.13 g of potassium carbonate (240 mmol). Then 17.45 g of benzyl bromide (102 mmol) was added within 5 min. The mixture was stirred at 25° C. using a water bath. The reaction was complete after 3 h. The reaction mixture was poured into a mixture of 180 g of ice and 200 mL of ethyl acetate. After extraction, the aqueous phase was separated and extracted with three portions of 80 mL of ethyl acetate. The organic phase was washed with two portions of 150 mL of water, combined, dried (MgSO4) and partially concentrated to give a thick suspension. 60 mL of pentane was added and the suspension was stirred during 2 h at room temperature. The crystalline methyl 4-benzyloxybenzoate was collected on a filter, washed with pentane and dried.
Quantity
15.2 g
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reactant
Reaction Step One
Quantity
125 mL
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solvent
Reaction Step One
Quantity
33.13 g
Type
reactant
Reaction Step Two
Quantity
17.45 g
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reactant
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[Compound]
Name
ice
Quantity
180 g
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reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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